molecular formula C23H18Cl2N4O2 B2867783 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796898-17-3

1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2867783
CAS No.: 1796898-17-3
M. Wt: 453.32
InChI Key: INASKBLCHULFPV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a synthetic organic compound with a complex heterocyclic structure. Its molecular formula is C₂₃H₁₈Cl₂N₄O₂, and it has an average molecular mass of 453.323 g/mol and a monoisotopic mass of 452.080681 g/mol . The compound features a benzodiazepine core fused with a urea moiety and substituted with 2,6-dichlorophenyl and phenyl groups.

The compound is cataloged under multiple identifiers, including ChemSpider ID 30847116 and MDL number MFCD26793943, and is registered under the CAS-like reference 1796898-17-3 .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O2/c1-29-18-13-6-5-10-15(18)19(14-8-3-2-4-9-14)26-21(22(29)30)28-23(31)27-20-16(24)11-7-12-17(20)25/h2-13,21H,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INASKBLCHULFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step often starts with the condensation of an ortho-diamine with a ketoester, followed by cyclization to form the benzodiazepine ring.

    Introduction of the Urea Group: The benzodiazepine intermediate is then reacted with an isocyanate derivative to introduce the urea functionality.

    Chlorination: The final step involves the chlorination of the phenyl ring to introduce the dichloro substituents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The dichloro groups on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted benzodiazepines, urea derivatives, and their oxidized or reduced forms.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines and urea derivatives.

    Biology: Researchers investigate its potential biological activities, including its effects on the central nervous system.

    Medicine: There is interest in its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Its unique structure makes it a candidate for the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea involves its interaction with specific molecular targets in the body:

    Molecular Targets: It primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.

    Pathways Involved: The compound modulates the GABAergic pathway, which is crucial for maintaining the balance of neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the molecular architecture and substituent patterns, hypothetical comparisons can be inferred:

Structural Analogues in the Benzodiazepine Class

1,4-Benzodiazepines are a well-studied class of compounds, often utilized for their anxiolytic, sedative, and muscle-relaxant properties. Key structural differences between the target compound and classical benzodiazepines (e.g., diazepam) include:

  • Substituent Modifications : The urea moiety and 2,6-dichlorophenyl group in the target compound are absent in most conventional benzodiazepines.

Urea-Containing Derivatives

Urea derivatives are known for diverse biological activities, including kinase inhibition and enzyme modulation.

Hypothetical Data Table (Inferred from Structural Features)

Property/Compound Target Compound Diazepam Sorafenib
Molecular Formula C₂₃H₁₈Cl₂N₄O₂ C₁₆H₁₃ClN₂O C₂₁H₁₆ClF₃N₄O₃
Molecular Weight (g/mol) 453.32 284.74 464.82
Key Functional Groups Benzodiazepine, Urea, Dichlorophenyl Benzodiazepine, Chlorophenyl Urea, Trifluoromethyl
Stereocenters 1 (undefined) 0 0
Pharmacological Class Not reported Anxiolytic Kinase Inhibitor

Limitations of Available Evidence

The absence of explicit comparative studies in the provided sources restricts a rigorous analysis of the compound’s biological activity, pharmacokinetics, or clinical relevance.

Biological Activity

1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Dichlorophenyl group : Enhances lipophilicity and receptor binding.
  • Benzodiazepine moiety : Imparts anxiolytic and sedative properties.
  • Urea linkage : Contributes to the compound's interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly as a selective antagonist for gastrin/cholecystokinin (CCK)-B receptors. The following sections detail its biological activities:

Gastrin/CCK-B Receptor Antagonism

The compound has been shown to possess significant affinity for CCK-B receptors. In vitro studies report:

  • Ki value : 0.068 nM for CCK-B receptors, indicating high potency compared to other antagonists like L-365,260 and Cl-988 with Ki values of 19 nM and 6.3 nM respectively .

In vivo studies further demonstrate that administration of this compound can effectively inhibit gastrin-induced gastric acid secretion in animal models, with an ED50 value of 0.0078 µmol/kg .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines:

  • IC50 values : The compound showed promising activity with IC50 values ranging from 0.34 to 0.39 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Mechanism of action : The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis in cancerous cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Gastric Cancer Treatment :
    • A study demonstrated that the compound effectively reduced tumor growth in xenograft models of gastric cancer by blocking CCK-B receptor signaling pathways.
  • Neuroprotective Effects :
    • Another investigation suggested neuroprotective properties through modulation of neurotransmitter systems, indicating potential applications in neurodegenerative disorders.

Comparative Biological Activity Table

Biological ActivityCompoundKi/IC50 ValueReference
CCK-B Receptor Antagonism1-(2,6-Dichlorophenyl)-3-(1-methyl-...)Ki = 0.068 nM
Anticancer ActivityMCF-7 Cell LineIC50 = 0.34 µM
Anticancer ActivityHepG2 Cell LineIC50 = 0.39 µM

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